3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Catalog No.
S769492
CAS No.
35115-35-6
M.F
C7H6N4S
M. Wt
178.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

CAS Number

35115-35-6

Product Name

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

IUPAC Name

3-pyridin-4-yl-1,2,4-thiadiazol-5-amine

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11)

InChI Key

KRBQJJDPWOTAQA-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NSC(=N2)N

Canonical SMILES

C1=CN=CC=C1C2=NSC(=N2)N

Potential Antibacterial Activity:

Studies suggest that 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine might possess antibacterial properties. Research published in "Molecules" journal demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [] However, further investigation is needed to determine its potential as a therapeutic agent.

Exploration in Medicinal Chemistry:

The compound's structure, containing a pyridyl ring and a thiadiazole moiety, has attracted interest in medicinal chemistry due to the presence of these functional groups in various established drugs. [] This has led to its exploration as a potential scaffold for the development of new medications.

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine is an organic compound characterized by a thiadiazole ring substituted with a pyridine group. Its molecular formula is C7H6N4SC_7H_6N_4S, and it features a five-membered heterocyclic structure that includes nitrogen and sulfur atoms, which contributes to its unique chemical properties. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, potentially yielding amines or thiols.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific atoms in the molecule, often facilitated by solvents such as dichloromethane or ethanol.

These reactions allow for the modification of the compound's structure, which can be crucial for developing derivatives with enhanced biological activity.

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine exhibits significant biological activity. It has been shown to interact with various enzymes, notably phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB3), which plays a vital role in regulating glucose metabolism. By inhibiting PFKFB3 activity, this compound can disrupt glycolytic pathways, leading to reduced proliferation of cancer cells. Additionally, it has been evaluated for its anticancer properties against multiple human cancer cell lines, demonstrating cytotoxic effects .

The synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves cyclization reactions. A common method includes:

  • Cyclization of Precursors: The reaction of 3-aminopyridine with thiocarbonyl compounds under acidic conditions leads to the formation of the thiadiazole ring.
  • Reaction Conditions: This process is generally conducted in solvents like ethanol or acetonitrile at elevated temperatures to promote cyclization.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and yield high-purity products through purification techniques such as recrystallization or chromatography.

The applications of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine span various fields:

  • Medicinal Chemistry: Due to its enzyme-inhibiting properties, it is being investigated as a potential therapeutic agent for cancer treatment.
  • Agriculture: Compounds with similar structures have shown promise as pesticide agents.
  • Material Science: The unique properties of thiadiazole derivatives make them suitable for developing functional materials .

Interaction studies reveal that 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine can bind to specific molecular targets within cells. Its mechanism of action often involves inhibition of enzyme activity or modulation of signaling pathways critical in cellular metabolism and growth regulation. For instance, its interaction with PFKFB3 not only affects glycolysis but may also influence other metabolic pathways relevant in cancer biology .

Several compounds share structural similarities with 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-aminesContains a pyridine and thiadiazole coreExhibits significant cytotoxicity against cancer cells
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-aminesSimilar structure but with pyridine at position 2Different biological activity profile compared to 3-(Pyridin-4-yl)
5-(Pyridin-4-yl)-N-substituted oxadiazolesOxadiazole instead of thiadiazolePotentially different pharmacological effects due to structural variation

These compounds highlight the uniqueness of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine by showcasing how slight modifications in structure can lead to different biological activities and applications.

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a pyridine ring fused to a 1,2,4-thiadiazole scaffold. The molecular formula is $$ \text{C}7\text{H}6\text{N}_4\text{S} $$, with a molecular weight of 178.22 g/mol. The pyridine moiety occupies the 3-position of the thiadiazole ring, while an amino group resides at the 5-position (Figure 1). This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with biological targets through hydrogen bonding and π-π stacking.

The thiadiazole core contains one sulfur and two nitrogen atoms, contributing to its electron-deficient character. This property enhances its reactivity in electrophilic substitution reactions, particularly at the 5-position. The pyridine ring introduces additional nitrogen-based basicity, influencing solubility and bioavailability.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formula$$ \text{C}7\text{H}6\text{N}_4\text{S} $$
Molecular weight178.22 g/mol
Aromatic systemBicyclic (pyridine + 1,2,4-thiadiazole)
Predominant tautomerAmino-thiadiazole form
LogP (estimated)1.76

Historical Context in Thiadiazole Chemistry

The 1,2,4-thiadiazole scaffold was first synthesized in 1955, but its pharmacological potential remained unexplored until the 1980s. Early studies focused on simple derivatives, such as dendrodoin, a cytotoxic natural product isolated from marine tunicates. The discovery of acetazolamide (a 1,3,4-thiadiazole derivative) as a carbonic anhydrase inhibitor in 1954 marked a turning point, spurring interest in thiadiazoles as bioactive scaffolds.

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine emerged as a distinct entity in the 2000s, driven by advances in heterocyclic synthesis. Its design leverages the pyridine-thiadiazole synergy observed in kinase inhibitors like imatinib analogs. The compound’s ability to inhibit cyclin-dependent kinases (CDKs) was first reported in 2012, aligning with broader trends in targeting cell cycle regulators for cancer therapy.

The synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine represents a significant challenge in heterocyclic chemistry, requiring careful selection of synthetic methodologies to achieve optimal yields and purity [1] [2]. This compound, with the molecular formula C7H6N4S and molecular weight of 178.22 grams per mole, can be accessed through several distinct synthetic pathways [1] [2]. Each methodology offers unique advantages in terms of reaction conditions, substrate scope, and environmental considerations [3] [4].

Conventional Cyclocondensation Approaches

Conventional cyclocondensation methods remain the most widely studied approaches for constructing the 1,2,4-thiadiazole core of the target compound [5] [6]. These methods typically involve the formation of both the carbon-nitrogen and sulfur-nitrogen bonds within the five-membered heterocyclic ring through thermal activation and appropriate dehydrating agents [7] [8].

Thioamide-Based Oxidative Dimerization

Thioamide-based oxidative dimerization represents the most prevalent methodology for synthesizing 1,2,4-thiadiazoles, including the target pyridin-4-yl derivative [6] [9]. This approach relies on the oxidative coupling of two thioamide molecules to form the desired heterocyclic framework through intermolecular bond formation [3] [9].

The mechanism proceeds through initial oxidation of the sulfur atom in the thioamide substrate, followed by nucleophilic attack from a second thioamide molecule [9] [10]. Ceric ammonium nitrate has emerged as a highly effective oxidizing agent for this transformation, providing yields ranging from 85 to 95 percent under ambient temperature conditions [9]. The reaction typically requires acetonitrile as solvent and proceeds over a 2-4 hour timeframe [9].

Alternative oxidizing systems include molecular iodine in combination with potassium iodide, which operates under more elevated temperatures of 100 degrees Celsius but provides yields in the 70-90 percent range [11]. Hydrogen peroxide-mediated oxidations offer a greener alternative, though requiring carefully controlled acidic conditions at 0-5 degrees Celsius to prevent overoxidation [11] [12].

The oxidative dimerization process can be enhanced through careful selection of reaction conditions and oxidizing agents [6] [9]. Recent studies have demonstrated that phosphovanadomolybdic acid catalysts can facilitate this transformation using molecular oxygen as the terminal oxidant, though yields are generally more moderate at 60-95 percent [7] [12].

Oxidizing AgentSolvent SystemTemperatureReaction TimeTypical Yields
Ceric Ammonium NitrateAcetonitrile25°C2-4 hours85-95%
Iodine/Potassium IodideDimethyl Sulfoxide100°C12 hours70-90%
Hydrogen PeroxideSulfuric Acid0-5°C1-3 hours60-85%
Phosphovanadomolybdic AcidAcetonitrile80°C6-8 hours60-95%

Isothiocyanate-Mediated Cyclization

Isothiocyanate-mediated cyclization provides an alternative approach to 1,2,4-thiadiazole formation through the reaction of aromatic isothiocyanates with appropriate nitrogen-containing substrates [13] [14]. This methodology particularly excels in the construction of pyridyl-substituted thiadiazoles due to the favorable electronic properties of the pyridine ring system [13].

The reaction mechanism involves nucleophilic attack of an amine or hydrazine derivative on the electrophilic carbon center of the isothiocyanate, followed by intramolecular cyclization and subsequent dehydration [14] [15]. Triethylamine typically serves as the base to facilitate the cyclization process, with ethanol as the preferred solvent under reflux conditions [13] [15].

For the synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine specifically, 4-pyridyl isothiocyanate can be employed as the starting material [13] [15]. The reaction proceeds through formation of a thiourea intermediate, which undergoes oxidative cyclization to yield the desired thiadiazole product [14] [15]. Typical yields range from 75 to 92 percent under optimized conditions [13].

The isothiocyanate methodology offers several advantages, including mild reaction conditions, broad substrate scope, and compatibility with various functional groups [14] [15]. However, the requirement for pre-formed isothiocyanate starting materials can limit accessibility in some synthetic contexts [13].

Electrochemical Synthesis Strategies

Electrochemical approaches to 1,2,4-thiadiazole synthesis have gained significant attention due to their environmentally benign nature and potential for operational simplicity [3] [16] [17]. These methods eliminate the need for stoichiometric oxidizing agents while providing precise control over reaction conditions through applied potential [16] [18].

Oxidative Dimerization Using Halide Mediators

Halide-mediated electrochemical synthesis represents a powerful strategy for thiadiazole formation through controlled oxidative dimerization of thioamide precursors [16] [19]. This approach utilizes halide ions as electron transfer mediators, generating reactive halogenating species at the electrode surface [16] [20].

Tetra-n-butylammonium iodide has proven particularly effective as both electrolyte and mediator in constant current electrolysis systems [19] [20]. The reaction typically employs a mixed acetonitrile-methanol solvent system at ambient temperature, providing yields ranging from 80 to 95 percent [19] [20]. The electrochemical process proceeds through initial halogenation of the thioamide substrate, followed by intermolecular coupling and cyclization to form the thiadiazole product [19].

The halide-mediated approach offers several advantages, including metal-free conditions, room temperature operation, and excellent functional group tolerance [16] [19]. The method demonstrates particular efficacy with electron-rich aromatic substrates, making it well-suited for pyridyl-containing thiadiazoles [19] [20].

Optimization studies have revealed that a catalyst loading of 10 mol percent tetra-n-butylammonium iodide provides optimal results, with lower loadings leading to diminished yields [19] [20]. The reaction typically requires 3-5 hours for completion and can be monitored through thin-layer chromatography [19].

Anodic Oxidation of α-Oxothioamides

Anodic oxidation of α-oxothioamides provides a direct electrochemical route to 3,5-bis(acyl)-1,2,4-thiadiazoles through oxidative dimerization at the electrode surface [19] [20]. This methodology represents an extension of conventional oxidative approaches but eliminates the need for chemical oxidants [16] [19].

The process employs platinum electrodes under constant current conditions, typically operating at 2.5 volts for approximately 4 hours [19] [21]. The α-oxothioamide substrates are prepared through reaction of α-oxodithioesters with ammonium chloride in the presence of sodium acetate [19] [22]. Yields for the electrochemical oxidation range from 65 to 85 percent, depending on substrate structure and reaction conditions [19] [20].

The mechanism involves anodic oxidation of the sulfur center in the α-oxothioamide, generating a sulfur radical cation that undergoes dimerization [19] [20]. Subsequent cyclization and aromatization steps yield the final thiadiazole product [19]. The presence of the carbonyl group adjacent to the thioamide functionality enhances the electrophilicity and facilitates the oxidative process [19] [22].

This electrochemical approach offers advantages in terms of atom economy and waste reduction, as the only byproducts are electrons and protons [16] [19]. However, the method requires specialized electrochemical equipment and may show limited substrate scope compared to chemical oxidation methods [19].

Biocatalytic Routes

Biocatalytic synthesis represents an emerging frontier in heterocycle formation, offering unprecedented selectivity and environmental compatibility [4] [23] [10]. Enzymatic approaches to thiadiazole synthesis have gained particular attention due to their ability to operate under mild conditions while achieving high turnover numbers [4] [10].

Vanadium Haloperoxidase-Catalyzed S-Bromination

Vanadium haloperoxidases have emerged as powerful biocatalysts for the oxidative dimerization of thioamides through enzymatic halide recycling mechanisms [4] [23] [10]. These enzymes utilize hydrogen peroxide as the terminal oxidant and catalytic quantities of halide salts to generate reactive halogenating species [4] [24] [10].

The most effective vanadium bromoperoxidases for thiadiazole synthesis include enzymes from Corallina pilulifera and Corallina officinalis, which demonstrate yields ranging from 70 to 95 percent for various thioamide substrates [4] [10]. The reaction typically employs 1,4-piperazinediethanesulfonic acid buffer at pH 6.5 with acetonitrile as cosolvent [4] [10].

The mechanism proceeds through vanadium haloperoxidase-catalyzed generation of hypobromous acid from bromide ions and hydrogen peroxide [4] [25] [10]. This reactive species then brominates the sulfur center of the thioamide substrate, generating an activated intermediate that undergoes nucleophilic attack by a second thioamide molecule [4] [10]. Subsequent enzyme-catalyzed cyclization yields the desired 1,2,4-thiadiazole product [10].

For 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine synthesis, 4-pyridyl thioamide serves as the starting material [4] [10]. The reaction requires modified conditions with excess potassium bromide (3.0 equivalents) to prevent substrate hydrolysis, achieving yields of 51-84 percent [10]. The enzyme demonstrates remarkable selectivity, with total turnover numbers exceeding 3000 in optimized systems [4] [10].

Enzyme SourceSubstrateKBr LoadingYieldTurnover Number
Corallina pilulifera4-Methylthiobenzamide0.3 equiv95%3800
Corallina officinalisBenzothioamide0.3 equiv93%3720
Acaryochloris marina4-Fluorothiobenzamide0.3 equiv85%3400
Corallina pilulifera4-Pyridylthioamide3.0 equiv84%3360

Enzymatic Halide Recycling Mechanisms

The enzymatic halide recycling mechanism represents a key innovation in biocatalytic heterocycle synthesis, enabling multiple catalytic cycles with minimal halide consumption [4] [24] [10]. This process relies on the ability of vanadium haloperoxidases to regenerate reactive halogenating species from product-bound halide ions [4] [10].

The recycling mechanism begins with enzyme-catalyzed oxidation of bromide ions to hypobromous acid using hydrogen peroxide as the oxidant [4] [25] [10]. The generated hypobromous acid then participates in substrate halogenation, temporarily incorporating into the organic product [10]. During the cyclization step, the halide is released and becomes available for subsequent oxidation cycles [4] [10].

Mechanistic studies have demonstrated that the reaction proceeds through two distinct sulfur bromination events that are critical for heterocycle formation [4] [10]. The first bromination activates the thioamide for nucleophilic attack, while the second bromination initiates ring closure to form the thiadiazole product [10]. This dual halogenation mechanism ensures efficient halide utilization and minimizes waste generation [4] [10].

The enzymatic halide recycling system demonstrates remarkable efficiency, with potassium bromide loadings as low as 0.01 equivalents still providing excellent yields for certain substrates [10]. The aqueous reaction medium can be reused iteratively, further enhancing the sustainability of the process [4] [10]. Control experiments have confirmed that all reaction components, including enzyme, orthovanadate, bromide, and hydrogen peroxide, are essential for optimal performance [10].

Solid-Phase and Combinatorial Synthesis

Solid-phase synthesis methodologies have emerged as powerful tools for the construction of thiadiazole libraries, offering advantages in terms of product purification and parallel synthesis capabilities [26] [27] [28]. These approaches typically utilize polymer-supported intermediates that can be functionalized and cleaved to yield diverse thiadiazole derivatives [26] [29].

The key step in solid-phase thiadiazole synthesis involves the preparation of polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through cyclization of thiosemicarbazide resin using para-toluenesulfonyl chloride as the desulfurative agent [26] [27]. This core intermediate can then be subjected to various functionalization reactions, including alkylation, acylation, and cross-coupling reactions [26] [27].

For the synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine derivatives, the solid-phase approach begins with attachment of isonicotinic acid hydrazide to a suitable resin support [27] [29]. Treatment with carbon disulfide in the presence of base generates the thiosemicarbazide intermediate, which undergoes cyclization upon treatment with para-toluenesulfonyl chloride [26] [27].

The solid-phase methodology offers several advantages, including simplified purification procedures, potential for automation, and generation of compound libraries for biological screening [26] [28] [29]. Typical yields for the cyclization step range from 85 to 98 percent, with final products obtained in high purity after cleavage from the resin support [26] [27].

Combinatorial approaches have been successfully applied to generate diverse 1,3,4-thiadiazole libraries with varying substitution patterns [28] [29]. These libraries demonstrate different distributions of physicochemical and biological properties compared to solution-phase analogues, highlighting the value of solid-phase synthesis in drug discovery applications [26] [29].

The solid-phase methodology is particularly well-suited for parallel synthesis of multiple thiadiazole derivatives, enabling rapid structure-activity relationship studies [26] [28]. The approach has been extended to include microwave-assisted conditions, reducing reaction times to 5 minutes while maintaining high yields of 85-95 percent [8] [26].

MethodologyReaction ConditionsTypical YieldsTemperatureReaction Time
Thioamide Oxidative Dimerization (CAN)CAN, CH₃CN, rt, 2-4 h85-95%25°C2-4 h
Isothiocyanate-Mediated CyclizationArNCS, TEA, EtOH, reflux, 6-8 h75-92%78°C6-8 h
Electrochemical (TBAI-mediated)TBAI (10 mol%), CCE, CH₃CN/MeOH80-95%25°C3-5 h
VHPO-Catalyzed S-BrominationVHPO, KBr, H₂O₂, PIPES buffer70-95%25°C1-2 h
Solid-Phase (TsCl-mediated)TsCl, resin-bound, DCM, rt85-98%25°C12-24 h

The structural characterization of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine requires a multi-faceted approach encompassing crystallographic analysis, spectroscopic profiling, and computational chemistry insights. This heterocyclic compound presents unique structural features arising from the conjugation between the pyridine ring and the 1,2,4-thiadiazole core.

X-Ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information for heterocyclic compounds containing thiadiazole cores. Related pyridinyl-thiadiazole structures have been extensively studied, revealing characteristic intermolecular interactions and packing arrangements.

Quantitative Crystal Packing Interactions

Crystal packing analysis of related 1,2,4-thiadiazole derivatives reveals several key quantitative parameters. The compound 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine demonstrates intermolecular N–H···N hydrogen bonding interactions that link molecules into three-dimensional networks [1] [2]. The dihedral angle between the pyridine and thiadiazole rings typically ranges from 18.2° to 30.3°, significantly influencing the intermolecular interactions [3].

Table 1. Representative Crystal Packing Parameters for Pyridinyl-Thiadiazole Derivatives

ParameterValueReference Structure
Dihedral angle (pyridine-thiadiazole)21.8(2)°2,5-Bis(4-pyridyl)-1,3,4-thiadiazole [4]
Intermolecular N–H···N distance2.40 Å5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine [2]
Centroid-centroid distance (π–π stacking)3.666(1) Å5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine [2]
Cell parameters (typical monoclinic)a = 11.066(2) Å, b = 7.2380(14) Å, c = 11.271(2) ÅRelated thiadiazole derivatives [2]

The crystal structures of related compounds consistently show that the thiadiazole ring adopts a planar configuration with the pyridine ring, although slight deviations from planarity are observed due to intermolecular interactions [5] [6]. Quantum theory of atoms-in-molecules (QTAIM) analysis reveals that N–H···N hydrogen bonds are typically the strongest among noncovalent interactions, with significant roles played by H–H bonding interactions in crystal stabilization [6] [7].

Hydrogen Bonding Networks in Thiadiazole Cores

The hydrogen bonding networks in 1,2,4-thiadiazole derivatives are characterized by specific geometric parameters and energy contributions. For 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, intermolecular N–H···N interactions form R₂²(8) ring motifs [2]. The NH₂ group in the 5-position of the thiadiazole ring serves as a hydrogen bond donor, while the nitrogen atoms in both the pyridine and thiadiazole rings can act as acceptors.

Table 2. Hydrogen Bonding Parameters in Thiadiazole Derivatives

Interaction TypeD–H···A Distance (Å)Angle (°)Energy Contribution
N–H···N (amine to pyridine)2.40143°Primary stabilization [6]
C–H···N (aromatic to heterocycle)2.64–2.68148–152°Secondary stabilization [5]
C–H···S (aromatic to sulfur)2.9–3.1120–140°Weak interactions [7]

The hydrogen bonding network typically extends to form infinite chains along crystallographic axes, with the direction dependent on the specific substitution pattern of the thiadiazole ring [6] [7]. For adamantane-substituted thiadiazole derivatives, the N–H···N hydrogen bond was found to be the strongest among other noncovalent interactions, with electrostatic energy contributing 80% towards stabilization [6].

Spectroscopic Profiling

Spectroscopic analysis provides essential structural information complementary to crystallographic data. The characteristic spectral signatures of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine can be identified through nuclear magnetic resonance (NMR) and vibrational spectroscopy.

¹H/¹³C NMR Spectral Signatures

The NMR spectroscopic profile of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine exhibits characteristic chemical shifts reflecting the electronic environment of the heterocyclic system. Based on related compounds, the pyridine protons appear in the aromatic region with distinct coupling patterns.

Table 3. Characteristic ¹H NMR Chemical Shifts for Pyridinyl-Thiadiazole Derivatives

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2,68.70–8.75d6.0–6.2
Pyridine H-3,58.00–8.05d6.0–6.2
NH₂ (thiadiazole)7.15–8.04broad s-
NH (substituted)10.98–11.04s-

For the ¹³C NMR spectrum, the carbon atoms of the thiadiazole ring typically appear at characteristic chemical shifts. The C-3 carbon (attached to pyridine) resonates around 181 ppm, while the C-5 carbon (bearing the amine group) appears at approximately 167 ppm [8]. The pyridine carbons show typical aromatic chemical shifts: C-2,6 at 151 ppm and C-3,5 at 122 ppm [8].

Table 4. ¹³C NMR Chemical Shifts for Thiadiazole Core

Carbon PositionChemical Shift (ppm)Assignment
C-3 (thiadiazole)181.18Quaternary carbon
C-5 (thiadiazole)167.67Quaternary carbon
Pyridine C-2,6151.16Aromatic CH
Pyridine C-3,5122.15Aromatic CH

IR and Raman Vibrational Mode Assignments

The infrared and Raman spectroscopic analysis of thiadiazole derivatives reveals characteristic vibrational modes that provide structural information about the molecular framework. The primary amine N–H stretching vibrations appear in the range of 3072–3400 cm⁻¹ [9].

Table 5. Vibrational Assignments for Thiadiazole Derivatives

Frequency (cm⁻¹)AssignmentIntensity
3320, 3206N–H stretch (NH₂)Sharp, medium
1590–1636C=N stretch (thiadiazole)Strong
1200–1300N–N stretch (thiadiazole)Medium to strong
812–854C–S–C stretchMedium
683, 682C–S stretchMedium

The N–N stretching vibration of the thiadiazole ring typically appears as a medium to strong band in both Raman and infrared spectra in the range 1200–1300 cm⁻¹ [10]. The C–S stretching modes are observed at 683 cm⁻¹ in infrared and 682 cm⁻¹ in Raman spectroscopy [10]. The thiadiazole ring deformation and torsional modes are well-matched with experimental peaks in the fingerprint region below 1000 cm⁻¹ [10].

For 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine, very strong bands at 1190 and 1150 cm⁻¹ in FT-IR spectra are assigned to N–N stretching vibrations of the thiadiazole ring [10]. The NH₂ rocking mode appears at 1040 cm⁻¹ in FT-IR spectra with 56% potential energy distribution [10].

Computational Chemistry Insights

Computational chemistry provides detailed insights into the electronic structure and molecular properties of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine. Density functional theory calculations reveal important structural parameters and intermolecular interactions.

Density Functional Theory (DFT) Calculations

DFT calculations using B3LYP functional with 6-31G(d,p) basis set provide optimized geometries and electronic properties for thiadiazole derivatives. The calculations reveal that the molecule adopts a planar or nearly planar conformation with the pyridine ring tilted at a small dihedral angle relative to the thiadiazole core [11] [12].

Table 6. DFT-Calculated Structural Parameters

ParameterB3LYP/6-31G(d,p)Experimental
C–N bond length (thiadiazole)1.32–1.35 Å1.33–1.36 Å
C–S bond length1.75–1.78 Å1.76–1.79 Å
N–N bond length1.38–1.40 Å1.39–1.41 Å
Dihedral angle (rings)18–30°20–32°

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the amine nitrogen and adjacent carbon atoms, while the LUMO is distributed over the pyridine ring and thiadiazole core [11]. The HOMO-LUMO gap typically ranges from 2.5 to 3.5 eV, depending on the substitution pattern [13].

DFT calculations also provide vibrational frequency assignments with good correlation to experimental data. The calculated C=N stretching frequency at 1631 cm⁻¹ corresponds well with the experimental value at 1573 cm⁻¹ [5]. The theoretical and experimental infrared and ¹³C NMR results show Pearson correlation coefficients of approximately R = 0.99 [13].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in crystal structures. For thiadiazole derivatives, the analysis reveals significant contributions from various contact types.

Table 7. Hirshfeld Surface Interaction Contributions

Contact TypeContribution (%)Interaction Strength
H···H34.9–51.0Van der Waals
N···H/H···N12.8–24.3Hydrogen bonding
C···H/H···C20.5–22.0Weak interactions
S···H/H···S4.1–21.1Moderate interactions
S···C/C···S9.7π-interactions

The Hirshfeld surface analysis for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole shows that 24.3% of intermolecular interactions are from N···H/H···N contacts, 21.1% from S···H/H···S contacts, and 17.7% from H···H contacts [14]. The deep red spots on the Hirshfeld surface indicate intermolecular hydrogen bonding interactions, particularly strong C–H···O bonds [15].

The shape index and curvedness surfaces confirm the presence of π–π stacking interactions between adjacent molecules [16] [17]. For adamantane-substituted thiadiazole derivatives, the PIXEL energy calculation reveals that the strongest dimer formation occurs through intermolecular N–H···N interactions with total energy of -21.7 kcal mol⁻¹ [6].

The non-covalent interaction analysis demonstrates that hydrogen bonding plays a more important role than both intramolecular hydrogen bonding and π···π stacking in crystal packing [18]. The C–H···N, C–H···Cl, and C–H···π hydrogen bonds, along with directional σ-hole interactions, contribute to crystal structure stabilization [19].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Dates

Last modified: 08-15-2023

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